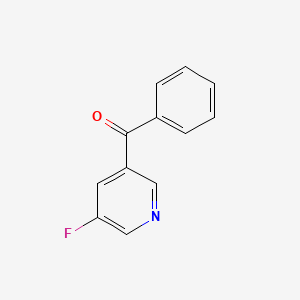
Bis(4-nitrophenyl) octanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrophenyl) octanedioate typically involves the reaction of octanedioic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the activation of octanedioic acid with a coupling reagent, followed by the addition of 4-nitrophenol. The reaction mixture is then stirred at room temperature until the reaction is complete. The product is purified by recrystallization or column chromatography to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-nitrophenyl) octanedioate can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically carried out in an aqueous solution with a base such as sodium hydroxide (NaOH) or an acid such as hydrochloric acid (HCl) as the catalyst.
Reduction: Commonly performed using sodium borohydride (NaBH4) in an alcohol solvent or hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Major Products Formed
Hydrolysis: Octanedioic acid and 4-nitrophenol.
Reduction: Bis(4-aminophenyl) octanedioate.
Wissenschaftliche Forschungsanwendungen
Bis(4-nitrophenyl) octanedioate has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-nitrophenyl) carbonate: Similar in structure but contains a carbonate group instead of an ester linkage.
Bis(4-nitrophenyl) phosphate: Contains a phosphate group and is used in similar hydrolysis studies.
Bis(4-nitrophenyl) squaramide: Contains a squaramide group and is studied for its host-guest interactions with anions.
Uniqueness
Bis(4-nitrophenyl) octanedioate is unique due to its specific ester linkage, which provides distinct chemical reactivity and stability compared to other similar compounds. Its ability to undergo hydrolysis and reduction reactions makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
| 49759-35-5 | |
Molekularformel |
C20H20N2O8 |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
bis(4-nitrophenyl) octanedioate |
InChI |
InChI=1S/C20H20N2O8/c23-19(29-17-11-7-15(8-12-17)21(25)26)5-3-1-2-4-6-20(24)30-18-13-9-16(10-14-18)22(27)28/h7-14H,1-6H2 |
InChI-Schlüssel |
QPRJCXJSVYJEEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12081865.png)
![[2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol](/img/structure/B12081873.png)




![N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B12081912.png)
![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B12081930.png)

![1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B12081955.png)
![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)

![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)

